

# Application Notes and Protocols for GSK3186899 in Leishmania Culture

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK3186899 |           |
| Cat. No.:            | B607826    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of **GSK3186899**, a potent inhibitor of Leishmania cdc-2-related kinase 12 (CRK12), in both promastigote and amastigote cultures. **GSK3186899** has been identified as a preclinical candidate for the treatment of visceral leishmaniasis, making it a compound of significant interest for anti-leishmanial drug discovery and mechanism of action studies.[1][2][3]

# Introduction

Leishmania is a genus of trypanosomatid protozoa that are the causative agents of leishmaniasis, a disease with a spectrum of clinical manifestations. The parasite exists in two main life stages: the flagellated promastigote in the sandfly vector and the non-motile amastigote that resides within mammalian host macrophages. Effective anti-leishmanial drug discovery requires testing against the clinically relevant intracellular amastigote stage, while the easily culturable promastigote stage is often used for initial screening.

**GSK3186899** is a pyrazolopyrimidine-based compound that has demonstrated efficacy in a mouse model of visceral leishmaniasis.[1][3] Its principal mechanism of action is the inhibition of CRK12, a cyclin-dependent kinase essential for parasite proliferation.[1][4] These protocols detail the in vitro assessment of **GSK3186899**'s activity against Leishmania parasites.

## **Data Presentation**



The following tables summarize the key quantitative parameters for designing and interpreting experiments with **GSK3186899** in Leishmania culture.

Table 1: GSK3186899 In Vitro Activity & Properties

| Parameter                    | Value/Range                                    | Species Context        | Reference |
|------------------------------|------------------------------------------------|------------------------|-----------|
| Target                       | cdc-2-related kinase<br>12 (CRK12)             | Leishmania donovani    | [1][4]    |
| Preclinical Candidate for    | Visceral<br>Leishmaniasis                      | Leishmania donovani    | [1][3]    |
| EC₅₀ (Intra-<br>macrophage)  | Potent (nanomolar range for related compounds) | Leishmania donovani    | [3]       |
| Recommended<br>Solvent       | Dimethyl sulfoxide<br>(DMSO)                   | General in vitro use   | [5][6]    |
| Stock Solution Conc.         | 1-10 mM                                        | General in vitro use   |           |
| Final DMSO Conc. in<br>Assay | ≤ 0.5%                                         | To avoid cell toxicity | [6]       |

Table 2: Standard Seeding Densities for Leishmania Assays

| Assay Type             | Cell Type                    | Seeding Density                                         | Plate Format |
|------------------------|------------------------------|---------------------------------------------------------|--------------|
| Promastigote Viability | Leishmania<br>promastigotes  | 1 x 10 <sup>5</sup> - 1 x 10 <sup>6</sup><br>cells/mL   | 96-well      |
| Amastigote Viability   | Macrophages (e.g.,<br>THP-1) | 2 x 10 <sup>4</sup> - 5 x 10 <sup>4</sup><br>cells/well | 96-well      |
| Amastigote Infection   | Leishmania<br>promastigotes  | 10:1 to 15:1<br>(parasite:macrophage<br>)               | 96-well      |



# Experimental Protocols Protocol 1: Preparation of GSK3186899 Stock and Working Solutions

This protocol describes the preparation of **GSK3186899** solutions for use in in vitro assays.

#### Materials:

- GSK3186899 powder
- Dimethyl sulfoxide (DMSO), sterile
- Appropriate Leishmania culture medium (e.g., M199, RPMI-1640)
- Sterile microcentrifuge tubes

#### Procedure:

- Stock Solution Preparation:
  - Prepare a 10 mM stock solution of GSK3186899 by dissolving the appropriate amount of powder in sterile DMSO. For example, for a compound with a molecular weight of 500 g/mol, dissolve 5 mg in 1 mL of DMSO.
  - Vortex thoroughly to ensure complete dissolution.
  - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
- Working Solution Preparation:
  - On the day of the experiment, thaw an aliquot of the stock solution.
  - Prepare serial dilutions of the stock solution in the appropriate culture medium to achieve the desired final concentrations for the dose-response curve. It is recommended to perform a 3-fold or 5-fold serial dilution.



Important: Ensure the final concentration of DMSO in the assay wells does not exceed
 0.5% to prevent solvent-induced cytotoxicity to the parasites and/or host cells.[6]

# **Protocol 2: In Vitro Anti-promastigote Activity Assay**

This protocol outlines a method to determine the 50% inhibitory concentration (IC<sub>50</sub>) of **GSK3186899** against Leishmania promastigotes using a resazurin-based viability assay.

#### Materials:

- · Leishmania promastigotes in logarithmic growth phase
- Complete culture medium (e.g., M199 supplemented with 10% heat-inactivated fetal bovine serum)
- GSK3186899 working solutions
- Resazurin sodium salt solution (e.g., AlamarBlue™)
- 96-well clear bottom, black-walled microplates
- · Plate reader with fluorescence capabilities

#### Procedure:

- Parasite Seeding:
  - $\circ$  Harvest mid-log phase promastigotes and adjust the cell density to 2 x 10 $^6$  cells/mL in fresh culture medium.
  - $\circ$  Dispense 100 μL of the parasite suspension into each well of a 96-well plate (final density of 2 x 10<sup>5</sup> cells/well).
- Compound Addition:
  - Add 100 μL of the serially diluted **GSK3186899** working solutions to the wells. Include wells with medium only (background control), parasites with medium containing 0.5% DMSO (negative control), and a positive control drug (e.g., Amphotericin B).



#### Incubation:

- Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C for L. donovani) for 68-72 hours.
- Viability Assessment:
  - Add 20 μL of resazurin solution to each well.
  - Incubate for an additional 4-6 hours, or until a color change from blue to pink is observed in the negative control wells.
  - Measure the fluorescence using a plate reader (excitation ~560 nm, emission ~590 nm).
- Data Analysis:
  - Subtract the background fluorescence from all wells.
  - Calculate the percentage of parasite viability for each concentration relative to the negative control (100% viability).
  - Determine the IC<sub>50</sub> value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a four-parameter logistic regression curve using appropriate software (e.g., GraphPad Prism).

# **Protocol 3: In Vitro Anti-amastigote Activity Assay**

This protocol describes the evaluation of **GSK3186899** against intracellular Leishmania amastigotes in a macrophage infection model.

#### Materials:

- THP-1 human monocytic cell line (or other suitable macrophage-like cells)
- RPMI-1640 medium with L-glutamine, supplemented with 10% FBS
- Phorbol 12-myristate 13-acetate (PMA)
- Stationary phase Leishmania promastigotes



- GSK3186899 working solutions
- Fixation and staining reagents (e.g., 4% paraformaldehyde, DAPI)
- High-content imaging system or fluorescence microscope

#### Procedure:

- Macrophage Differentiation:
  - Seed THP-1 cells into a 96-well imaging plate at a density of 4 x 10<sup>4</sup> cells/well in RPMI-1640 medium containing 100 ng/mL PMA.
  - Incubate for 48-72 hours at 37°C in a 5% CO<sub>2</sub> humidified incubator to allow differentiation into adherent macrophages.

#### Infection:

- Wash the differentiated macrophages twice with pre-warmed RPMI-1640 medium.
- Add stationary phase promastigotes to the macrophages at a parasite-to-macrophage ratio of 10:1 in fresh medium.
- Incubate for 24 hours at 37°C and 5% CO<sub>2</sub> to allow phagocytosis and transformation of promastigotes into amastigotes.

#### Compound Treatment:

- Carefully wash the infected cells to remove any remaining extracellular parasites.
- Add fresh medium containing the serially diluted GSK3186899 working solutions. Include appropriate controls.
- Incubate the plate for an additional 72 hours at 37°C and 5% CO<sub>2</sub>.
- Quantification of Infection:



- Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
- Stain the nuclei of both macrophages and amastigotes with DAPI.
- Acquire images using a high-content imaging system.
- Data Analysis:
  - Use image analysis software to quantify the number of host cell nuclei and the number of intracellular amastigote nuclei per cell.
  - Calculate the percentage of infection inhibition for each compound concentration relative to the vehicle control.
  - Determine the IC<sub>50</sub> value as described in Protocol 2.
  - In a parallel experiment using uninfected macrophages, determine the 50% cytotoxic concentration (CC<sub>50</sub>) of **GSK3186899** to calculate the selectivity index (SI = CC<sub>50</sub> / IC<sub>50</sub>).

# **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of GSK3186899 in Leishmania.



Click to download full resolution via product page

Caption: Experimental workflow for the anti-promastigote assay.





Click to download full resolution via product page

Caption: Experimental workflow for the anti-amastigote assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Molecular Modeling Approach to Identify Potential Antileishmanial Compounds Against the Cell Division Cycle (cdc)-2-Related Kinase 12 (CRK12) Receptor of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for GSK3186899 in Leishmania Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607826#how-to-use-gsk3186899-in-leishmania-culture]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com